molecular formula C27H25NO6 B037883 (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid CAS No. 122350-52-1

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

Cat. No.: B037883
CAS No.: 122350-52-1
M. Wt: 459.5 g/mol
InChI Key: FMWLYDDRYGOYMY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Glu-OBzl is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that are being synthesized. It plays a crucial role in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The benzyl group in the compound is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This results in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Glu-OBzl are those involved in peptide synthesis . The compound’s interaction with its targets leads to changes in the structure of the peptide chain, which can have downstream effects on the function of the synthesized peptide.

Result of Action

The molecular and cellular effects of Fmoc-Glu-OBzl’s action are the successful synthesis of peptides with the desired sequence and structure . This can have a wide range of effects depending on the specific function of the synthesized peptide.

Action Environment

The action, efficacy, and stability of Fmoc-Glu-OBzl can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions of the peptide synthesis process . For example, the compound is typically stored at a temperature between 2-30°C .

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWLYDDRYGOYMY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434756
Record name (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122350-52-1
Record name (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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